molecular formula C15H12ClN3O4 B5523735 N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide

N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B5523735
M. Wt: 333.72 g/mol
InChI Key: VDECISIMTIRAMP-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide is a useful research compound. Its molecular formula is C15H12ClN3O4 and its molecular weight is 333.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0516336 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Chemical Synthesis and Characterization : A study focused on the synthesis and characterization of N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)acetamide and similar compounds. These derivatives were synthesized and characterized using FTIR and NMR techniques. Density Functional Theory (DFT) was employed to optimize ground state geometries and compute frequencies, revealing insights into the steric effects of substituents and the impact on molecular properties (Al‐Sehemi, Abdul-Aziz, & Irfan, 2017).

Biochemical and Pharmacological Applications

  • Antimalarial Activity : Research on a series of compounds synthesized from substituted 1-phenyl-2-propanones, including steps involving nitro[1,1'-biphenyl]-2-ols and their amino and acetamido derivatives, showed antimalarial potency against Plasmodium berghei in mice. This study emphasizes the potential of these compounds in developing new antimalarial drugs (Werbel et al., 1986).

  • Bioactivation and DNA Interactions : Research on the bioactivation of CB 1954 revealed that its hydroxylamine form, similar in functional groups to N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, can interact with thioesters to form DNA-DNA interstrand crosslinking agents. This finding has implications for the development of chemotherapeutic agents (Knox et al., 1991).

  • Anticancer and Anti-inflammatory Activities : A study on 2-(substituted phenoxy) acetamide derivatives highlighted their potential anticancer, anti-inflammatory, and analgesic activities. This research provides a foundation for exploring similar compounds, including this compound, as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Environmental Degradation

  • Anaerobic Degradation : An investigation into the anaerobic biodegradation of acifluorfen identified that mixed and pure cultures could reduce similar compounds to amino derivatives. This study suggests pathways for the environmental degradation of substances like this compound, which could inform wastewater treatment and soil remediation strategies (Gennari et al., 1994).

Safety and Hazards

Sigma-Aldrich sells N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4/c1-9(20)17-10-3-2-4-11(7-10)18-15(21)13-8-12(19(22)23)5-6-14(13)16/h2-8H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDECISIMTIRAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.